molecular formula C18H13ClF2N2O3 B2970114 Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251610-24-8

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2970114
CAS No.: 1251610-24-8
M. Wt: 378.76
InChI Key: QRPDSCZHGXKSMF-UHFFFAOYSA-N
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Description

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, a chloro substituent, and a difluorobenzylamino group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro and difluorobenzylamino substituents. The final step involves esterification to form the methyl ester.

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Chloro Substitution: The chloro substituent is introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Difluorobenzylamino Group Introduction: The difluorobenzylamino group is introduced via nucleophilic substitution, where 3,5-difluorobenzylamine reacts with the quinoline derivative.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or difluorobenzylamino groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Methyl 8-chloro-4-((3,5-dichlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Methyl 8-chloro-4-((3,5-dimethylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Uniqueness

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of the difluorobenzylamino group, which may impart distinct biological activities and chemical properties compared to its analogs. The difluorobenzyl group can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets.

Properties

CAS No.

1251610-24-8

Molecular Formula

C18H13ClF2N2O3

Molecular Weight

378.76

IUPAC Name

methyl 8-chloro-4-[(3,5-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H13ClF2N2O3/c1-26-18(25)14-16(22-8-9-5-10(20)7-11(21)6-9)12-3-2-4-13(19)15(12)23-17(14)24/h2-7H,8H2,1H3,(H2,22,23,24)

InChI Key

QRPDSCZHGXKSMF-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC(=CC(=C3)F)F

solubility

not available

Origin of Product

United States

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